N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a naphthalene sulfonamide group. It has been studied for its potential biological activities and its role as a ligand in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has been extensively studied for its applications in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. This interaction can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamide
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to its naphthalene sulfonamide group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets and improved stability under physiological conditions .
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h3-7,9-11,14-15,23H,2,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHAMWAGSJDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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